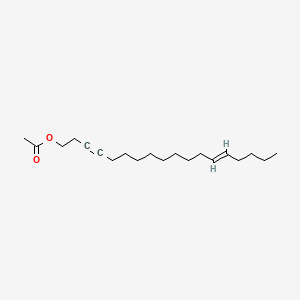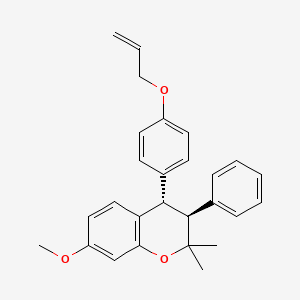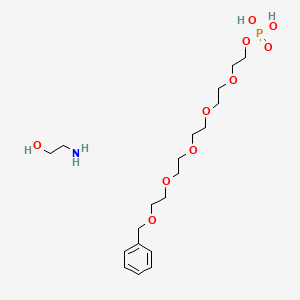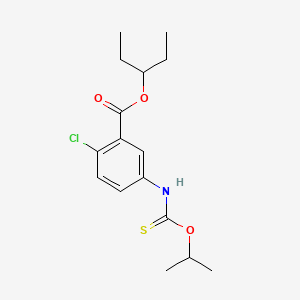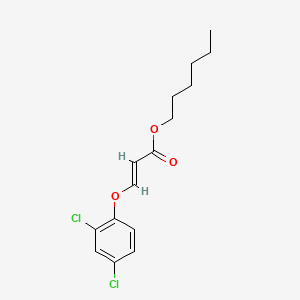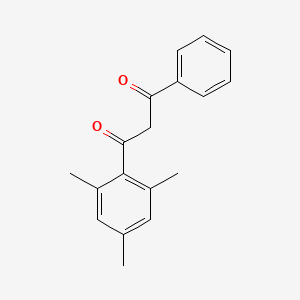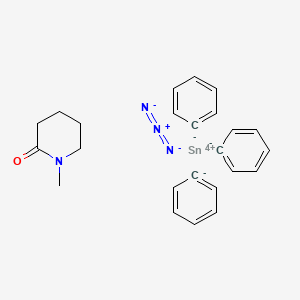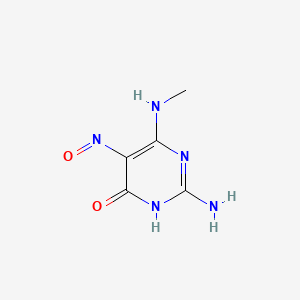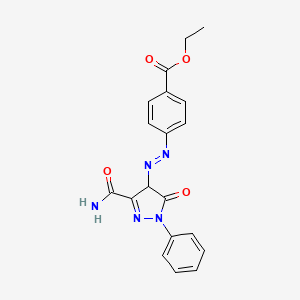
Erybraedin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erybraedin D is a pterocarpan, a subclass of flavonoid compounds, identified in various species of Erythrina plants. It has been found in the stem bark of Erythrina abyssinica, the root bark of Erythrina eriotriocha, the roots of Erythrina mildbraedii, and Erythrina x bidwillii . This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anticancer, and antiviral activities.
Preparation Methods
Erybraedin D can be isolated from natural sources such as the Erythrina species. The extraction process typically involves the use of organic solvents like methanol, ethyl acetate, and dichloromethane. The extracts are then subjected to chromatographic techniques to purify the compound .
Synthetic routes for this compound involve the use of prenylated isoflavonoids as starting materials. The synthesis process includes steps like cyclization, hydroxylation, and prenylation under controlled conditions. Industrial production methods are still under research, focusing on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Erybraedin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced flavonoid derivatives.
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities.
Scientific Research Applications
Properties
CAS No. |
119269-72-6 |
|---|---|
Molecular Formula |
C25H26O4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
7,7-dimethyl-18-(3-methylbut-2-enyl)-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol |
InChI |
InChI=1S/C25H26O4/c1-14(2)5-6-16-20(26)8-7-17-23(16)27-13-19-18-11-15-9-10-25(3,4)29-21(15)12-22(18)28-24(17)19/h5,7-12,19,24,26H,6,13H2,1-4H3 |
InChI Key |
ZWEQONVPSDWALR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OCC3C2OC4=C3C=C5C=CC(OC5=C4)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


